4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine
Overview
Description
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine is a chemical compound with the molecular formula C7H12F3NO . It is a member of the piperidine chemical family . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Scientific Research Applications
Enantioselective Alcoholysis
Lipase LIP from Pseudomonas aeruginosa, one of nine commercially available hydrolytic enzymes, catalyzed the enantioselective alcoholysis of racemic 4-(1-acetoxy-2,2,2-trifluoroethyl)phenyl acetate with n-butanol, affording (S)-4-(1-hydroxy-2,2,2-trifluoroethyl)phenol . This process is significant in the production of optically active compounds, which are important in many areas of chemistry, including pharmaceuticals and materials science .
Synthesis of 2-Pyridones
The compound has been used in the synthesis of 2-pyridones . 2-Pyridones and its derivatives have attracted remarkable attention, because of their extensive applications in many fields such as biology, natural products, dyes, and fluorescents .
Fluorescent Probe Development
Although not directly mentioned in the search results, the compound’s structure suggests potential use in the development of fluorescent probes. Fluorescent probes are important tools in biological and chemical research for the detection and measurement of specific substances .
Synthesis of 4-Hydroxy-2-pyrones
The compound could potentially be used in the synthesis of 4-Hydroxy-2-pyrones . These compounds are important in various fields, including natural products and pharmaceuticals .
Mechanism of Action
The exact mechanism of action of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine is not fully understood. It is presumed that piperine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues . It is also suggested that icaridin may bind to odorant binding protein 1 (AgamOBP1) at different binding sites .
properties
IUPAC Name |
2,2,2-trifluoro-1-piperidin-4-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)5-1-3-11-4-2-5/h5-6,11-12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHZGSFJGAXLAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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